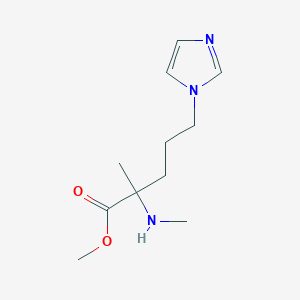

Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate

Description

Methyl 5-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is an ester derivative featuring a 1H-imidazole ring linked to a pentanoate backbone with methyl and methylamino substituents.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 5-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-11(12-2,10(15)16-3)5-4-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |

InChI Key |

LXKARIVEHAVFGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=CN=C1)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diketones with ammonium acetate under microwave-assisted conditions . Another approach uses NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and the use of ionic liquids for one-pot reactions are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Key Features: 1H-imidazole ring, methylamino group at position 2, methyl ester.

- Molecular Weight : 225.29 .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2) :

- Key Features : Benzimidazole core, benzyl and hydroxyethyl substituents, ethyl ester.

- Molecular Weight : ~393.48 (estimated from C₂₃H₂₇N₃O₃).

- Synthesis : Reductive amination followed by ester hydrolysis .

2-(1H-Imidazol-1-yl)-1-phenylethyl Esters :

- Key Features : Imidazole linked to phenylethyl esters with aryl/chlorophenyl groups.

- Biological Activity : MIC = 8 µg/mL against S. aureus and E. faecalis .

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate :

- Key Features : Nitro-substituted benzimidazole, ethyl ester.

- Synonym: 1H-Benzimidazole-2-pentanoic acid, 1-methyl-5-nitro-, ethyl ester .

Physicochemical Properties

Notes:

Biological Activity

Methyl 5-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity, particularly in the context of its structural analogs and related compounds. This article focuses on summarizing the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 1248138-18-2

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Modulation : Compounds with imidazole moieties often exhibit activity as modulators of G-protein coupled receptors (GPCRs), particularly mGluR2, where they act as positive allosteric modulators (PAMs) .

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by disrupting mitotic processes. For instance, analogs have been evaluated for their ability to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells .

- Neuroprotective Effects : Some studies indicate that imidazole derivatives can exert protective effects against neurotoxic agents, potentially making them candidates for treating neurodegenerative diseases .

In Vitro Studies

A recent study highlighted the effectiveness of methylated imidazole derivatives in inhibiting specific cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor types, suggesting its potential as an anticancer agent. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest .

Case Studies

- Cancer Cell Lines : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects .

- Neuropharmacology : Animal models treated with this compound showed reduced symptoms of hyperactivity and anxiety-like behaviors, supporting its potential application in treating psychiatric disorders .

Comparative Table of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.0 | HSET (KIFC1) |

| Imidazole Derivative A | Neuroprotective | 10.0 | mGluR2 |

| Imidazole Derivative B | Antidepressant | 15.0 | Serotonin Receptors |

Q & A

Q. Q1: What synthetic strategies are effective for preparing Methyl 5-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate?

A:

- Stepwise functionalization : Start with a pentanoate backbone, introduce methylamino and imidazole groups via nucleophilic substitution or coupling reactions. For example, describes a similar compound synthesized via amino ester intermediates and imidazole coupling .

- Reaction optimization : Use polar aprotic solvents (e.g., methanol or DMF) and mild bases (e.g., triethylamine) to minimize side reactions. highlights reflux conditions with glacial acetic acid for imidazole-Schiff base formation .

- Yield improvement : Purify intermediates via column chromatography and recrystallization. Yields of ~40–60% are typical for imidazole-containing esters (e.g., 38% in ) .

Q. Q2: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

A:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to assign absolute configurations (e.g., confirms stereochemistry via crystallography) .

- Twinning challenges : For twinned crystals, employ SHELXD for structure solution, as noted in . Validate hydrogen bonding networks involving the imidazole nitrogen and methylamino groups .

- Validation metrics : Check R-factors (<5%), ADDSYM alerts (via PLATON), and Hirshfeld surface analysis to detect disorder or missing electron density .

Basic Spectroscopic Characterization

Q. Q3: What NMR and mass spectrometry techniques confirm the structure of this compound?

A:

- 1H/13C NMR : Identify imidazole protons (δ 6.35–8.32 ppm) and methylamino groups (δ 2.71–3.77 ppm). reports distinct splitting patterns for CH2NH and OCH3 groups .

- High-resolution MS : Use ESI-MS to verify molecular ions (e.g., [M+H]+ for C12H20N3O2+ at m/z 254.16). validates exact mass (<1 ppm error) .

Q. Q4: How can DFT studies elucidate the reactivity of the imidazole and methylamino groups?

A:

- Electrostatic potential maps : Calculate charge distribution to predict nucleophilic sites (e.g., imidazole N3 as a H-bond acceptor) .

- Transition state modeling : Simulate reaction pathways for functional group additions (e.g., methylamino substitution barriers). uses DFT to optimize ligand geometries .

- Solvent effects : Include implicit solvation models (e.g., PCM) to refine energy profiles for ester hydrolysis or imidazole protonation .

Biological Activity Profiling

Q. Q5: What methodologies assess the compound’s bioactivity, and how are contradictions in data resolved?

A:

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. employs microbial growth inhibition assays for imidazole derivatives .

- Dose-response validation : Replicate IC50 measurements across ≥3 trials to address variability. Use ANOVA to confirm significance (p<0.05) .

- SAR analysis : Modify substituents (e.g., methyl vs. phenyl groups) and correlate with activity trends. uses thiadiazole modifications to enhance potency .

Advanced Resolution of Racemic Mixtures

Q. Q6: What chiral separation techniques are suitable for isolating enantiomers of this compound?

A:

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients. isolates (2S,3S)-enantiomers via stereospecific synthesis .

- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid). Monitor enantiomeric excess (ee) via polarimetry .

Stability and Degradation Analysis

Q. Q7: How do pH and temperature affect the stability of the ester and imidazole groups?

A:

- Accelerated degradation studies : Incubate at 40°C/pH 1–13 for 1–4 weeks. Monitor hydrolysis via HPLC (e.g., ester → carboxylic acid).

- Imidazole ring stability : Under acidic conditions, the imidazole may protonate (pKa ~7.0), reducing reactivity. Neutral/basic conditions favor ring opening at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.